molecular formula C11H14F3N3O2 B240234 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Katalognummer B240234
Molekulargewicht: 277.24 g/mol
InChI-Schlüssel: MOKQNPIJMBXXOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique properties, which make it an attractive candidate for use in different scientific research applications.

Wirkmechanismus

The mechanism of action of 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in disease progression. Further research is needed to fully elucidate the compound's mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to have antiviral activity. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine in lab experiments is its unique properties, which make it an attractive candidate for use in various scientific research applications. However, the compound's synthesis can be challenging, which may limit its widespread use in research.

Zukünftige Richtungen

There are several future directions for research on 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine. One potential direction is to further elucidate the compound's mechanism of action, which could lead to the development of more effective treatments for various diseases. Additionally, further research is needed to optimize the compound's synthesis and to develop new methods for its production. Finally, more studies are needed to fully understand the compound's potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Synthesemethoden

The synthesis of 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves several steps, which have been well-documented in the scientific literature. The most commonly used method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 2-(oxan-2-ylmethoxy)ethylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

The unique properties of 4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine make it an attractive candidate for use in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential use as a drug candidate. The compound has shown promising results in preclinical studies, demonstrating its potential as a treatment for various diseases, including cancer and viral infections.

Eigenschaften

Produktname

4-(Oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Molekularformel

C11H14F3N3O2

Molekulargewicht

277.24 g/mol

IUPAC-Name

4-(oxan-2-yloxymethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H14F3N3O2/c12-11(13,14)8-5-7(16-10(15)17-8)6-19-9-3-1-2-4-18-9/h5,9H,1-4,6H2,(H2,15,16,17)

InChI-Schlüssel

MOKQNPIJMBXXOZ-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCC2=CC(=NC(=N2)N)C(F)(F)F

Kanonische SMILES

C1CCOC(C1)OCC2=CC(=NC(=N2)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.